![molecular formula C8H6F3NO2 B6271842 N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine CAS No. 2060522-84-9](/img/new.no-structure.jpg)

N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

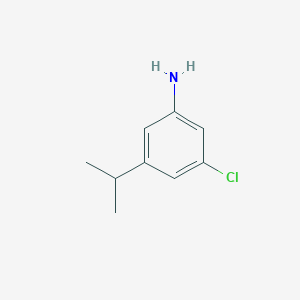

N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its unique properties, making it valuable in fields such as drug synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine involves difluoromethylation processes. These processes are based on X–CF2H bond formation where X can be carbon (sp, sp2, sp3), oxygen, nitrogen, or sulfur . The difluoromethylation of C(sp2)–H bonds has been accomplished through Minisci-type radical chemistry, which is best applied to heteroaromatics . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been developed to construct C(sp3)–CF2H bonds .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of metal-based reagents that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . The formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H . Recent protocols have also achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .

Chemical Reactions Analysis

Types of Reactions: N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine undergoes various types of chemical reactions, including:

- Oxidation

- Reduction

- Substitution

Common Reagents and Conditions: Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds . The reactions are often performed at ambient and biocompatible conditions, allowing for high yields and short reaction times .

Major Products Formed: The major products formed from these reactions include difluoromethylated proteins and other pharmaceutical-relevant molecules .

Scientific Research Applications

N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine has a wide range of scientific research applications, including:

- Chemistry : Used in the synthesis of fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .

- Biology : Functionalizing diverse fluorine-containing heterocycles for biological studies .

- Medicine : Potential applications in drug synthesis due to its unique properties.

- Industry : Utilized in catalysis and material science.

Mechanism of Action

The mechanism by which N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine exerts its effects involves the formation of X–CF2H bonds. These bonds are crucial for the compound’s biological activity and its ability to interact with molecular targets and pathways . The precise site-selective installation of CF2H onto large biomolecules such as proteins is a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds:

- α-(trifluoromethyl)styrenes : Versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- N,N-Dimethylformamide and N,N-Dimethylacetamide : Multipurpose reagents used in various synthetic processes .

Uniqueness: N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine is unique due to its ability to form X–CF2H bonds with high selectivity and efficiency . This property makes it highly valuable in pharmaceutical and industrial applications, distinguishing it from other similar compounds .

Properties

CAS No. |

2060522-84-9 |

|---|---|

Molecular Formula |

C8H6F3NO2 |

Molecular Weight |

205.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.